2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
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Overview
Description
2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalene moiety, an oxazole ring fused with a pyridine ring, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy intermediate.
Synthesis of the Oxazolo[4,5-b]pyridine Moiety: This involves the cyclization of a suitable precursor to form the oxazole ring fused with the pyridine ring.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the oxazolo[4,5-b]pyridine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor for certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds share a similar oxazole-pyridine structure and have been studied for their inhibitory activity against certain pathogens.
Naphthalene-substituted Siloles: These compounds contain naphthalene moieties and are known for their unique optical properties.
Uniqueness
2-(2-naphthyloxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity
Properties
Molecular Formula |
C24H17N3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H17N3O3/c28-22(15-29-20-11-10-16-5-1-2-6-17(16)14-20)26-19-8-3-7-18(13-19)24-27-23-21(30-24)9-4-12-25-23/h1-14H,15H2,(H,26,28) |
InChI Key |
HKFHPFYYQXKXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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